molecular formula C3H8N2S B7785398 N'-ethylcarbamimidothioic acid

N'-ethylcarbamimidothioic acid

Cat. No.: B7785398
M. Wt: 104.18 g/mol
InChI Key: GMEHFXXZSWDEDB-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 12255 is known for its significant role in various scientific and industrial applications. This compound is primarily used in cardiac ultrasound myocardium measurements, which are crucial for assessing heart health and diagnosing cardiac conditions .

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

The compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for various analytical techniques. In biology, it plays a crucial role in studying cellular processes and metabolic pathways. In medicine, it is used in diagnostic procedures, particularly in cardiac ultrasound measurements. In industry, it is used in the production of various chemical products and materials .

Comparison with Similar Compounds

When compared to similar compounds, N'-ethylcarbamimidothioic acid stands out due to its unique properties and applications. Similar compounds include other cardiac ultrasound measurement agents and diagnostic compounds. this compound is particularly noted for its high precision and reliability in cardiac health assessments. This makes it a preferred choice in medical diagnostics and research .

Properties

IUPAC Name

N'-ethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEHFXXZSWDEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-ethylcarbamimidothioic acid
Reactant of Route 2
N'-ethylcarbamimidothioic acid
Reactant of Route 3
N'-ethylcarbamimidothioic acid
Reactant of Route 4
N'-ethylcarbamimidothioic acid
Reactant of Route 5
N'-ethylcarbamimidothioic acid
Reactant of Route 6
N'-ethylcarbamimidothioic acid

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